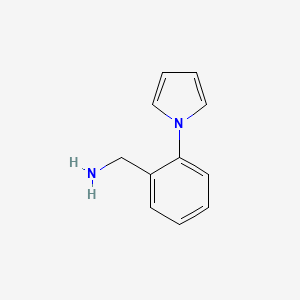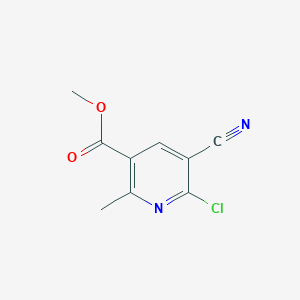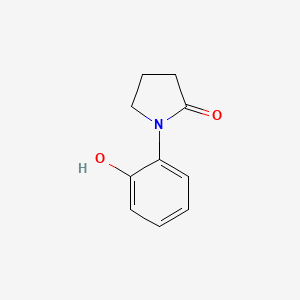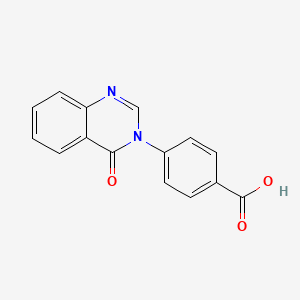
2-(1-Pyrrolyl)benzylamine
Übersicht
Beschreibung
2-(1-Pyrrolyl)benzylamine is a compound that can be associated with a variety of chemical reactions and syntheses. It is related to benzylamines, which are known to participate in the synthesis of polysubstituted pyrroles, as well as in reactions leading to the formation of pyridinophanes and pyrrolidones . The pyrrolyl group in such compounds can act as a directing group for regioselective functionalization, as seen in the case of 2-phenylpyrroles .
Synthesis Analysis
The synthesis of compounds related to 2-(1-Pyrrolyl)benzylamine can be achieved through various methods. For instance, benzylamines can be transformed into polysubstituted pyrroles using a "one-pot" synthesis that involves Michael addition and intramolecular condensation under metal-free conditions . Additionally, benzylamines can react with 2,6-bis(bromomethyl)pyridine to yield pyridinophanes . Another synthesis route involves the reaction of benzylamine with γ-butyrolactone to produce 1-benzyl-2-pyrrolidone .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(1-Pyrrolyl)benzylamine can be complex and diverse. For example, the structure of betainic derivatives of heterocyclic systems has been confirmed through X-ray crystallographic studies . The pyrrolyl group can also influence the regioselectivity of reactions, as demonstrated in the Pd(II)-catalyzed alkylation and benzylation of 2-phenylpyrroles .
Chemical Reactions Analysis
Chemical reactions involving 2-(1-Pyrrolyl)benzylamine derivatives can lead to a variety of products. The anionic rearrangement of 2-benzyloxypyridine, for example, results in aryl pyridyl carbinols . Reactions of 2-(pyrrol-1-yl)benzaldehydes with aryl amines can yield 9-arylamino-9H-pyrrolo[1,2-a]indoles or their imino derivatives . Moreover, the synthesis of 1,2-benzothiazines from S-aryl sulfoximines involves a rhodium-catalyzed domino process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1-Pyrrolyl)benzylamine and related compounds can vary widely. Polyimides derived from aromatic diamines containing pyridine units exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen . The solubility of these polyimides in both strong dipolar solvents and common organic solvents is also noteworthy .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
- Complex Formation : 2-(1-Pyrrolyl)benzylamine is used in synthesizing complexes like trans-[Co(III)(bpb)(amine)2]X. These complexes are characterized by various spectroscopic methods and X-ray crystallography, revealing insights into their structural and chemical properties (Amirnasr, Schenk, & Meghdadi, 2002).
Preparation of Organic Compounds
- 1-Benzyl-2-pyrrolidone Synthesis : The compound 1-Benzyl-2-pyrrolidone, which has potential applications in various fields, can be synthesized using benzylamine and γ-butyrolactone (Lin Feng-zhen, 2005).
- Meta-C-H Functionalization : In a PdII/transient mediator strategy, benzylamines are functionalized at the meta position, using 2-pyridone ligands, for arylation, amination, and chlorination, showing broad substrate scope and heterocyclic compatibility (Wang, Farmer, & Yu, 2017).
Catalysis and Chemical Reactions
- Isothiourea-Catalyzed Functionalization : Catalytic enantioselective functionalization of 2-pyrrolyl acetic acid using benzylamine leads to stereodefined compounds, useful in various chemical syntheses (Zhang, Taylor, Slawin, & Smith, 2018).
- Benzylamine in Iron-Catalyzed Direct Amination : Benzylamines are key in the iron-catalyzed direct coupling of benzyl alcohols with amines, facilitating the synthesis of various secondary and tertiary benzylamines (Yan, Feringa, & Barta, 2016).
Surface Passivation in Photovoltaics
- Moisture-Resistance Enhancement : Benzylamine is used for surface passivation of perovskites in solar cells, improving moisture resistance and electronic properties, leading to enhanced photovoltaic cell efficiency (Wang, Geng, Zhou, Fang, Tong, Loi, Liu, & Zhao, 2016).
Safety And Hazards
“2-(1-Pyrrolyl)benzylamine” is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
(2-pyrrol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDYBXDAGIQWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959925 | |
| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolyl)benzylamine | |
CAS RN |
39116-24-0, 39243-88-4 | |
| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Pyrrolyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)




![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)

![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)
